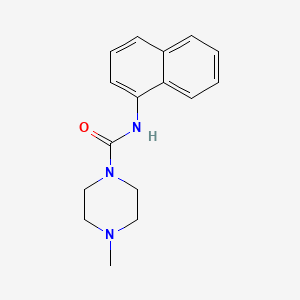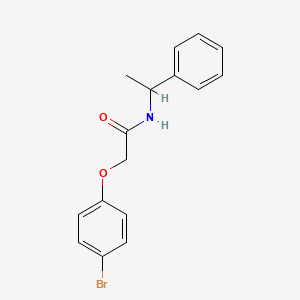![molecular formula C16H26N2O B5142089 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MPPE is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol is not well understood. However, it is known to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues including the brain, heart, and liver. It has been implicated in a variety of physiological processes including pain perception, memory, and anxiety. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to modulate the activity of the sigma-1 receptor, which may underlie its pharmacological effects.
Biochemical and Physiological Effects:
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to increase locomotor activity, decrease anxiety-like behavior, and reduce pain sensitivity. These effects are thought to be mediated by the sigma-1 receptor. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol in lab experiments is its high affinity for the sigma-1 receptor. This allows for specific labeling and imaging of sigma-1 receptors in the brain. However, one limitation is that the exact mechanism of action of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol is not well understood. Additionally, the pharmacokinetics of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol are not well characterized, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol. One area of interest is the development of new radiolabeled tracers for imaging sigma-1 receptors in the brain. Another direction is the study of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and psychiatric disorders. Additionally, further characterization of the pharmacokinetics and pharmacodynamics of 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol may lead to its use as a therapeutic agent.
Métodos De Síntesis
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol can be synthesized using a variety of methods. One common method involves the reaction of 1-methyl-3-phenylpropylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. This reaction yields 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol as a white crystalline solid with a melting point of approximately 120-122°C.
Aplicaciones Científicas De Investigación
2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been studied for its potential applications in scientific research. One area of interest is its use as a ligand for imaging studies of the brain. 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and anxiety. By labeling 2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol with a radioactive tracer, researchers can use positron emission tomography (PET) or single photon emission computed tomography (SPECT) to visualize the distribution of sigma-1 receptors in the brain.
Propiedades
IUPAC Name |
2-[4-(4-phenylbutan-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(7-8-16-5-3-2-4-6-16)18-11-9-17(10-12-18)13-14-19/h2-6,15,19H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFPLIZPAQGWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Phenylbutan-2-yl)piperazin-1-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5142032.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-(3-chlorophenyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-furamide](/img/structure/B5142057.png)
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142058.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-nitrobenzamide](/img/structure/B5142060.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)


